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Compound of Interest

Compound Name: BPR1K871

Cat. No.: B1149925 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
BPR1K871 is a potent, multi-kinase inhibitor demonstrating significant promise in preclinical

studies for the treatment of acute myeloid leukemia (AML) and various solid tumors.[1][2] This

technical guide provides a comprehensive overview of the chemical structure, a detailed,

scalable synthesis protocol, and a summary of its biological activity. The information is intended

to support further research and development of this compound as a potential therapeutic agent.

Chemical Structure and Physicochemical Properties
BPR1K871 is a quinazoline-based compound with the chemical formula C₂₅H₂₈ClN₇O₂S and a

molecular weight of 526.06 g/mol . Its structure is characterized by a substituted quinazoline

core linked to a thiazole-containing urea side chain.

Caption: Chemical structure of BPR1K871.

Quantitative Data Summary
The following table summarizes the key quantitative data reported for BPR1K871.
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Parameter Value Notes

Molecular Formula C₂₅H₂₈ClN₇O₂S

Molecular Weight 526.06 g/mol

IC₅₀ AURKA 22 nM [1][2][3]

IC₅₀ AURKB 13 nM [1][3]

IC₅₀ FLT3 19 nM [1][2][3]

EC₅₀ MOLM-13 (AML cell line) ~5 nM [1][2][4]

EC₅₀ MV4-11 (AML cell line) ~5 nM [1][2][4]

EC₅₀ COLO205 (Colon cancer) < 100 nM [1]

EC₅₀ Mia-PaCa-2 (Pancreatic

cancer)
< 100 nM [1]

LogD₇.₄ 4.41
For the quinazoline core lead

compound.[1]

Aqueous Solubility 0.452 µg/mL
For the precursor compound 4.

[1]

Pharmacokinetics (rat, IV) Long t₁/₂ [5]

Synthesis of BPR1K871
A robust and scalable six-step synthesis for BPR1K871 has been developed, enabling

kilogram-scale production with an overall yield of 16.5%.[3] This process avoids hazardous

reagents and laborious purification steps, making it suitable for large-scale manufacturing.

Experimental Workflow
The synthesis can be visualized as a multi-step process starting from commercially available

materials.
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Caption: Scalable synthesis workflow for BPR1K871.

Detailed Experimental Protocols
The following protocols are based on the optimized, scalable synthesis route.

Step 1: Synthesis of 7-Hydroxyquinazolin-4(3H)-one
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2-Amino-4-hydroxybenzoic acid is condensed with formamidine acetate.

The reaction mixture is heated, and the product is isolated upon cooling.

Step 2: Synthesis of 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one

7-Hydroxyquinazolin-4(3H)-one is reacted with 1,3-propanediol in the presence of a suitable

base.

The reaction is carried out at an elevated temperature, followed by purification.

Step 3: Synthesis of 4-Chloro-7-(3-chloropropoxy)quinazoline

7-(3-Hydroxypropoxy)quinazolin-4(3H)-one is treated with a chlorinating agent, such as

phosphorus oxychloride (POCl₃).

The reaction is performed under reflux, and the excess reagent is removed under reduced

pressure.

Step 4: Synthesis of tert-Butyl (2-((7-(3-chloropropoxy)quinazolin-4-yl)amino)ethyl)carbamate

4-Chloro-7-(3-chloropropoxy)quinazoline is reacted with tert-butyl (2-aminoethyl)carbamate.

This nucleophilic aromatic substitution is typically carried out in a suitable solvent with a

base.

Step 5: Synthesis of N-(2-Aminoethyl)-7-(3-chloropropoxy)quinazolin-4-amine

The Boc protecting group is removed from the product of Step 4 using trifluoroacetic acid

(TFA).

The reaction is usually performed at room temperature, followed by neutralization and

extraction.

Step 6: Synthesis of BPR1K871

N-(2-Aminoethyl)-7-(3-chloropropoxy)quinazolin-4-amine is reacted with 3-chlorophenyl

isocyanate.
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The final product, BPR1K871, is formed through a urea linkage and can be purified by

crystallization.

Biological Activity and Signaling Pathways
BPR1K871 is a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora Kinase A

(AURKA), both of which are critical targets in oncology.[1][3] FLT3 is a receptor tyrosine kinase

that, when mutated, can drive the proliferation of leukemia cells. Aurora kinases are essential

for cell division, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells.

Signaling Pathway Inhibition
The dual-targeting nature of BPR1K871 allows it to simultaneously disrupt two key oncogenic

signaling pathways.
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Caption: BPR1K871 inhibits FLT3 and Aurora Kinase A signaling pathways.

Conclusion
BPR1K871 is a promising multi-kinase inhibitor with potent activity against key cancer targets.

The well-defined and scalable synthesis route, combined with its strong preclinical efficacy,

positions BPR1K871 as a strong candidate for further clinical development. This guide

provides foundational technical information to aid researchers and drug development

professionals in their evaluation and potential advancement of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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